molecular formula C9H12 B046885 Mesitylene CAS No. 108-67-8

Mesitylene

Cat. No. B046885
CAS RN: 108-67-8
M. Wt: 120.19 g/mol
InChI Key: AUHZEENZYGFFBQ-UHFFFAOYSA-N
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Description

Mesitylene, also known as 1,3,5-trimethylbenzene, is a derivative of benzene with three methyl substituents symmetrically positioned around the ring . It is a colorless liquid with a sweet aromatic odor . Mesitylene is a component of coal tar and is a precursor to diverse fine chemicals .


Synthesis Analysis

Mesitylene is prepared by transalkylation of xylene over a solid acid catalyst . The reaction is as follows:

It can also be prepared by trimerization of propyne, which requires an acid catalyst .


Molecular Structure Analysis

The molecular structure of mesitylene consists of a benzene ring with three methyl groups (CH3) attached at the 1, 3, and 5 positions . The carbon atoms in the benzene ring form sigma bonds through sp2 hybrid orbitals, while the other carbon atoms form sigma bonds through sp3 hybrid orbitals .


Chemical Reactions Analysis

Mesitylene undergoes various chemical reactions. Oxidation of mesitylene with nitric acid yields trimesic acid, C6H3(COOH)3 . Using manganese dioxide, a milder oxidizing agent, 3,5-dimethyl benzaldehyde is formed . Mesitylene is also oxidized by trifluoroperacetic acid to produce mesitol (2,4,6-trimethylphenol) . Bromination occurs readily, giving mesityl bromide .


Physical And Chemical Properties Analysis

Mesitylene is a colorless liquid with a distinctive, aromatic odor . It has a density of 0.8637 g/cm3 at 20 °C, a melting point of -44.8 °C, and a boiling point of 164.7 °C . Its solubility in water is 0.002% at 20°C, and it has a vapor pressure of 2 mmHg at 20°C .

Scientific Research Applications

Catalysis

Field

This application falls under the field of Chemical Engineering and Organic Synthesis .

Application

Mesitylene serves as an excellent precursor in catalytic reactions due to its stability and ease of functionalization . It enables more efficient and environmentally friendly production processes for pharmaceuticals, polymers, and fine chemicals .

Method

The presence of mesitylene in aluminosilicate zeolite MFI two-dimensional nanosheets does not significantly impact their crystallinity, micro-/mesoporosity, or Brønsted acid site density and distribution .

Results

When used in benzyl alcohol alkylation reactions, mesitylene leads to a pronounced decrease in reaction rate . This reaction occurs on the external (mesoporous) surface of the nanosheets, as it cannot take place within the zeolite micropores .

Energy Storage

Field

This application is in the field of Energy Storage and Material Science .

Application

The electrochemical properties of mesitylene have caught the attention of scientists working on advanced energy storage systems .

Method

Mesitylene plays a crucial role in the preparation of hierarchically structured fullerene C70 cubes (HFC). It is used as a solvent in the liquid-liquid interface growth method for the formation of highly crystalline cubic shape C70 crystals (FC) .

Results

These hierarchically structured HFCs exhibit excellent sensing capabilities for vapor-phase aromatic solvents .

Environmental Remediation

Field

This application is in the field of Environmental Science .

Application

Mesitylene demonstrates remarkable efficacy in adsorbing and removing VOCs from air and water .

Method

Mesitylene plays a crucial role in the synthesis of amine-enriched porous polymer gels (NUT-21-TETA). It is used as a precursor along with α, α-dichloro-p-xylene to create a low-cost and readily available monomer mixture .

Results

The results of this application are not explicitly mentioned in the sources.

Electronics Industry

Field

This application is in the field of Electronics .

Application

Mesitylene is used as a developer for photopatternable silicones due to its solvent properties in the electronics industry .

Method

The specific methods of application or experimental procedures are not explicitly mentioned in the sources.

Results

Organic Synthesis

Field

This application is in the field of Organic Synthesis .

Application

Mesitylene serves as an excellent precursor in catalytic reactions due to its stability and ease of functionalization . Researchers have harnessed its potential as a catalyst in organic synthesis, enabling more efficient and environmentally friendly production processes for pharmaceuticals, polymers, and fine chemicals .

Method

The presence of mesitylene in aluminosilicate zeolite MFI two-dimensional nanosheets does not significantly impact their crystallinity, micro-/mesoporosity, or Brønsted acid site density and distribution . However, when used in benzyl alcohol alkylation reactions, mesitylene leads to a pronounced decrease in reaction rate . This reaction occurs on the external (mesoporous) surface of the nanosheets, as it cannot take place within the zeolite micropores .

Results

Transmission electron microscopy imaging reveals that the nanosheets undergo coarsening during superheated steam treatment, resulting in changes in thickness, aspect ratio, and roughness . These morphological changes on the external surface of the nanosheets are responsible for the observed variations in catalytic activity .

Metal-Organic Frameworks (MOFs)

Field

This application is in the field of Material Science .

Application

Mesitylene was used as a core in seven new tritopic nitrogen containing linkers . These linkers have potential applications in the design of Metal-Organic Frameworks (MOFs), a relatively new class of crystalline, porous materials .

Method

Three of the linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira and Heck-type coupling reactions . Next, these were converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities . The last linker, containing three 1,2,3-triazol-4-yl moieties, was synthesized by the Huisgen cycloaddition of phenyl azide to the corresponding alkyne .

Results

One of the nitriles was used to build an Ag-based network . This demonstrates the potential of these linkers in MOF design .

Electrocatalysis

Field

This application is in the field of Electrocatalysis .

Application

Electrocatalysis plays a vital role in industrial processes like electrohydrodimerization of acrylonitrile, anodic substitution and addition, electrolytic oxidative/reductive coupling and electrolysis of heterocyclic compounds . Mesitylene is used in the electrocatalytic oxidative coupling of mesitylene to bimesityl .

Method

Co-ZIF synthesized by facile solvothermal method was heated in an inert atmosphere and acid-leached to remove Co in order to generate C-based structured material . Further, Pd acting as a catalyst was deposited inside the pore walls of the obtained C scaffold by electroless deposition to derive pore sizes ranging between the molecular size of the particular product .

Results

Metastructured electrocatalyst showed 18 times higher selective conversion for the desired bimesityl production than the planar Pd film electrocatalyst, demonstrating the potential of the proposed approach .

Environmental and Sustainable Technologies

Field

This application is in the field of Environmental and Sustainable Technologies .

Application

Mesitylene’s versatility and unique properties have positioned it as a valuable compound in various environmental applications . From catalysis to energy storage, environmental remediation, and alternative fuels, mesitylene offers a range of solutions to key global challenges .

Results

Continued research and innovation in harnessing the potential of mesitylene will pave the way for a greener and more sustainable future .

Safety And Hazards

Mesitylene is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is toxic to aquatic life with long-lasting effects .

Future Directions

Mesitylene holds great promise in various fields, particularly in environmental and sustainable technologies . From catalysis to energy storage, environmental remediation, and alternative fuels, mesitylene offers a range of solutions to key global challenges . Continued research and innovation in harnessing the potential of mesitylene will pave the way for a greener and more sustainable future .

properties

IUPAC Name

1,3,5-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
Source PubChem
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InChI Key

AUHZEENZYGFFBQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C)C
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Molecular Formula

C9H12
Record name 1,3,5-TRIMETHYLBENZENE
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DSSTOX Substance ID

DTXSID6026797
Record name 1,3,5-Trimethylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

1,3,5-trimethylbenzene appears as a colorless liquid with a peculiar odor. Insoluble in water and less dense than water. Flash point near 123 °F. May be toxic by ingestion and inhalation. Used to make plastics and dyes., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor.
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Record name Benzene, 1,3,5-trimethyl-
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Boiling Point

329 °F at 760 mmHg (NIOSH, 2023), 164.7 °C at 760 mm Hg, Boiling point = 98.9 °C at 100 mm Hg, 61 °C at 20 mm Hg, 47.4 °C at 10 mm Hg, and 9.6 °C at 1.0 mm Hg, 164.00 to 165.00 °C. @ 760.00 mm Hg, 165 °C, 329 °F
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Flash Point

122 °F (NIOSH, 2023), 122 °F (50 °C) (Closed cup), 50 °C c.c., 122 °F
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Solubility

0.002 % (NIOSH, 2023), Miscible with alcohol, ether, benzene, Miscible in ethanol, ethyl ether, acetone, Miscible with oxygenated and aromatic solvents., In water, 48.2 mg/L at 25 °C, 0.0482 mg/mL at 25 °C, Solubility in water: very poor, 0.002%
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Record name Mesitylene
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Density

0.86 (NIOSH, 2023) - Less dense than water; will float, 0.8637 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.86
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Vapor Density

1.006 AT 20 °C (AIR = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

2 mmHg (NIOSH, 2023), 2.48 [mmHg], Vapor pressure = 1.86 mm Hg @ 20 °C, 2.48 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.25, 2 mmHg
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Impurities

Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds
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Product Name

Mesitylene

Color/Form

Clear, colorless liquid

CAS RN

108-67-8
Record name 1,3,5-TRIMETHYLBENZENE
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Record name Mesitylene
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Record name Mesitylene
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Record name MESITYLENE
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Record name 1,3,5-Trimethylbenzene (Mesitylene)
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Record name Benzene, 1,3,5-trimethyl-
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Record name Mesitylene
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Record name MESITYLENE
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Record name 1,3,5-TRIMETHYLBENZENE
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Record name Mesitylene
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Record name 1,3,5-TRIMETHYLBENZENE
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Record name Mesitylene
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Melting Point

-49 °F (NIOSH, 2023), -44.8 °C, Liquid Molar Volume= 0.139524 cu m/kmol; IG Heat of Formation= -1.59X10+7 J/kmol; Heat of Fusion at the melting point= 9.5144X10+6 J/kmol, -44.7 °C, -45 °C, -49 °F
Record name 1,3,5-TRIMETHYLBENZENE
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Record name 1,3,5-TRIMETHYLBENZENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mesitylene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3,5-TRIMETHYLBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name 1,3,5-Trimethylbenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Synthesis routes and methods I

Procedure details

In accordance with the procedure of Example 4, 10 g (0.043 mol) of ZrCl4 are added at 60° C. under argon over the course of 1 hour and 10 minutes to a stirred mixture of 60 ml of mesitylene, 8 g (0.043 mol) of ferrocene and 5.7 g (0.043 mol) of sublimed AlCl3. Working up is effected as in Example 4, affording 20.1 g (83.4% of theory) of crude (η6 -mesitylene)-η5 -(cyclopentadienyl)-iron(II) tetrapnenylborate.
Quantity
8 g
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reactant
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5.7 g
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60 mL
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reactant
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Name
Quantity
10 g
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catalyst
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Synthesis routes and methods II

Procedure details

Referring to Table 1 above, the Conversion ("Conv.") was a weight percent conversion and was calculated by: ##EQU1## Selectivity ("Selec.") in Table 1 means, as appropriate: ##EQU2## The Yield means, as appropriate, the yield of 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol: ##STR15## or 1,3-di(3-methyl-3-hydroxy-1-butynyl)benzene: ##STR16## and was calculated as the product of Conversion times Selectivity. Selectivities and yields were calculated only on isolated crude products by gas chromatography with an appropriate internal standard (mesitylene).
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Synthesis routes and methods III

Procedure details

In the comparative example performed without any catalyzer being present, the current yield is 35% and the stoichiometric yield is 61% and the mixture of isomeric acetates contains 93% of 2,4,6-trimethylphenylacetate and 7% of 3,5-dimethylbenzylacetate.
[Compound]
Name
acetates
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Name
3,5-dimethylbenzylacetate
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Further, the insulating liquid can include a known liquid as the insulating liquid in addition to the fatty acid triglyceride as described above. Specifically, there can be cited silicone oil such as KF96, KF4701, KF965, KS602A, KS603, KS604, KF41, KF54, FA630 (produced by Shin-Etsu Chemical Co., Ltd.), TSF410, TSF433, TSF434, TSF451, TSF437 (produced by Momentive Performance Materials Inc.), or SH200 (produced by Dow Corning Toray Co., Ltd.), aliphatic hydrocarbon such as TSOPAR-E, ISOPAR-G, ISOPAR-H, ISOPAR-L (produced by Exxon Mobil Corp.), Cosmo White P-60, Cosmo White P-70, Cosmo White P-120 (produced by Cosmo Oil Lubricants Co., Ltd.), Dyna Freshia W-8, Daphne Oil CP, Daphne Oil KP, Transformer Oil H, Transformer Oil G, Transformer Oil A, Transformer Oil B, Transformer Oil S (produced by Idemitsu Kosan Co., Ltd.), Shellsol 70, Shellsol 71 (produced by Shell Oil Company, Ltd.), Amsco OMS, Amsco 460 solvent (produced by American Mineral Spirits Company, Ltd.), low-viscosity/high-viscosity liquid paraffins (produced by Waco Pure Chemical Industries, Ltd.), octane, isooctane, decane, isodecane, decalin, nonane, dodecane, isododecane, cyclohexane, cyclooctane, cyclodecane, a resolvent of the fatty acid triglyceride such as fatty acid monoglyceride, fatty acid diglyceride, glycerine, or a fatty acid, a synthetic esters liquid such as Prifer 6813 (produced by UNIQUEMA), benzene, toluene, xylene, mesitylene, fatty acid monoester, and so on, and one species or a combination of two or more species out of these compounds can be used.
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Synthesis routes and methods V

Procedure details

Following a procedure similar to that of Example 1D but using 63 g. of 1-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydroindole and 18 g. of 10% palladium-on-charcoal in 600 ml. mesitylene (18 hours reflux) there was obtained, on recrystallization first from isopropyl alcohol and then from tetrahydrofuran-hexane, 58.5 g. of 1-(4-methoxyphenyl)-2-phenylindole; m.p. 141°-142°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesitylene
Reactant of Route 2
Mesitylene
Reactant of Route 3
Mesitylene
Reactant of Route 4
Mesitylene
Reactant of Route 5
Mesitylene
Reactant of Route 6
Mesitylene

Citations

For This Compound
56,500
Citations
MD Noirot, OP Anderson, SH Strauss - Inorganic Chemistry, 1987 - ACS Publications
… These crystals rapidly lose mesitylene at room temperature under a dinitrogen atmosphere. The 19F NMR … Of the three solvents benzene, toluene, and mesitylene, we find the …
Number of citations: 83 pubs.acs.org
E Kose, A Atac, M Karabacak… - … Acta Part A: Molecular …, 2013 - Elsevier
The spectroscopic properties of mesitylene were investigated by FT-IR, FT-Raman, UV, 1 H and 13 C NMR techniques. The geometrical parameters and energies have been obtained …
Number of citations: 27 www.sciencedirect.com
RJ Dellaca, BR Penfold - Inorganic Chemistry, 1972 - ACS Publications
… attached to one of the Coatoms of the Co3 triangle by one molecule of mesitylene. The plane of the mesitylene ring is approximately normal to the line joining the nearest Co atom to the …
Number of citations: 33 pubs.acs.org
KF Kuhlmann, DM Grant - The Journal of Chemical Physics, 1971 - pubs.aip.org
… ‐xylene and mesitylene. The results are interpreted in terms of over‐all molecular rotational diffusion and internal methyl rotation. The relaxation times in mesitylene indicate that internal …
Number of citations: 117 pubs.aip.org
S Pappalardo, G Ferguson… - The Journal of Organic …, 1992 - ACS Publications
Synthetic procedures to conformationally immobile 1, 3-altemate [1.1. 1.1] metacyclophanes based on mesitylene units are described. Coupling of mesitol (19) with bis (chloromethyl) …
Number of citations: 67 pubs.acs.org
K Tamura, T Masuda, T Higashimura - Polymer Bulletin, 1993 - Springer
… Here we report on the polymerization of various acetylenes by (mesitylene)M(CO)3 [(mes)M(… The point is that (mesitylene)M(CO)3 releases the ligating mesitylene in solution without the …
Number of citations: 17 link.springer.com
SSS Huang, DB Robinson - The Canadian Journal of Chemical …, 1985 - Wiley Online Library
… K for the mesitylene-carbon dioxide system. At each temperature, the pressure ranged from the vapor pressure of mesitylene to about 15 MPa, although in the case of the mesitylene-…
Number of citations: 16 onlinelibrary.wiley.com
S Kumari, DS Yang - The Journal of Physical Chemistry A, 2013 - ACS Publications
… mesitylene) sandwich complexes are produced by interactions between the laser-vaporized metal atoms and mesitylene … group 6 metal–bis(mesitylene) complexes are determined to be …
Number of citations: 11 pubs.acs.org
J Veciana, C Rovira, N Ventosa… - Journal of the …, 1993 - ACS Publications
The series of stable polyradicals 2-4 was synthesized via the title mesitylene hydrocarbon. Cyclic voltammetry of radicals 2-4 revealed, in accordance with the number of radical centers …
Number of citations: 144 pubs.acs.org
J Vicente, M Lyakhovych, D Bautista, PG Jones - Organometallics, 2001 - ACS Publications
The reaction of 1,3,5-triiodomesitylene (C 6 Me 3 I 3 ) with a mixture of [Pd(dba) 2 ] and PR 3 leads to the mononuclear complexes trans-[Pd(C 6 Me 3 I 2 )I(PR 3 ) 2 ] (R = Ph (1), R 3 = …
Number of citations: 16 pubs.acs.org

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